N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a 4-fluorophenyl sulfonyl group, and a dimethylaminoethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 4-Fluorophenyl sulfonyl group: Enhances metabolic stability and modulates electronic properties via electron-withdrawing effects.
- Dimethylaminoethyl chain: Likely improves solubility and bioavailability through protonation at physiological pH .
The hydrochloride salt form further enhances aqueous solubility, making it suitable for preclinical evaluation. While direct bioactivity data for this compound are unavailable in the provided evidence, its design aligns with trends in kinase inhibitor development and sulfonamide-based therapeutics.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S2.ClH/c1-16-14-17(2)22-20(15-16)25-23(31-22)27(12-11-26(3)4)21(28)6-5-13-32(29,30)19-9-7-18(24)8-10-19;/h7-10,14-15H,5-6,11-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMDZSFERYARSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of benzothiazole derivatives. The initial steps typically include the reaction of 5,6-dimethylbenzo[d]thiazol-2-amine with chloroacetyl chloride, followed by further reactions with piperazine or piperidine derivatives to yield the target compound. The synthesis process has been documented in various studies, emphasizing the importance of optimizing conditions for yield and purity .
Synthesis Overview
| Step | Reaction Details |
|---|---|
| 1 | Formation of 5,6-dimethylbenzo[d]thiazol-2-amine from 3,4-dimethylaniline and potassium thiocyanate. |
| 2 | Acetylation with chloroacetyl chloride to form 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide. |
| 3 | Reaction with piperazine or piperidine derivatives to yield the final product. |
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of benzothiazole derivatives similar to this compound. The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds related to this structure have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structure-activity relationship indicates that modifications in the benzothiazole ring significantly influence antibacterial efficacy .
Anticancer Activity
Research has indicated that compounds bearing similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain benzothiazole derivatives have shown nanomolar activity against human breast cancer cell lines and other carcinoma types, suggesting a potential role in cancer therapy .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine levels. |
| Antimicrobial | Effective against MRSA and VRE strains. |
| Anticancer | Cytotoxicity against breast and colon cancer cells. |
Case Study 1: Antidepressant Efficacy
In a study assessing the antidepressant activity of related compounds, researchers found that modifications to the dimethylamino group enhanced efficacy in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives showed that specific substitutions on the benzothiazole ring improved activity against resistant strains of bacteria. The findings suggest that further exploration into these modifications could lead to novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or core scaffolds. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings
Core Structure Influence: The benzothiazole core in the target compound contrasts with triazole () or thiazole () scaffolds. Benzothiazoles are associated with higher rigidity and binding selectivity compared to triazoles, which are more metabolically labile . Thiazole derivatives (e.g., ) often exhibit moderate bioactivity but require halogenation (e.g., chloromethyl) for enhanced reactivity, whereas the dimethylaminoethyl group in the target compound may reduce toxicity .
Sulfonyl Group Effects: The 4-fluorophenyl sulfonyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., phenylsulfonyl in ). Fluorine’s electron-withdrawing effect could also strengthen hydrogen bonding in target interactions . In triazole-thiones (), sulfonyl groups contribute to tautomeric stability (thione vs. thiol forms), which is absent in the target compound’s amide-dominated structure .
Synthetic Complexity: The target compound’s synthesis likely involves sequential sulfonylation and amidation steps, akin to methods in and .
Bioactivity Hypotheses :
- While the target compound’s bioactivity is underexplored in the evidence, structurally related triazole-thiones () show antifungal activity, and sulfentrazone () acts as a herbicide. The target’s benzothiazole-sulfonamide hybrid may instead target human kinases or inflammatory pathways .
Preparation Methods
Cyclization of 3,5-Dimethyl-2-aminothiophenol
A mixture of 3,5-dimethyl-2-aminothiophenol (50 mmol) and ammonium thiocyanate (250 mmol) in acetic acid is stirred at 0–5°C. Bromine (0.055 mol in acetic acid) is added dropwise, followed by 5 hours of stirring at room temperature. The product precipitates at pH 9 after neutralization with ammonia, yielding 2-amino-5,7-dimethylbenzo[d]thiazole as a yellow solid (69% yield).
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), RT |
| Reaction Time | 5 hours |
| Solvent | Acetic acid |
| Yield | 69% |
Functionalization of the Benzo[d]thiazole Amine
The primary amine undergoes alkylation to introduce the 2-(dimethylamino)ethyl group.
N-Alkylation with 2-Chloro-N,N-dimethylethylamine
2-Amino-5,7-dimethylbenzo[d]thiazole (20 mmol) is refluxed with 2-chloro-N,N-dimethylethylamine (22 mmol) in acetonitrile using potassium carbonate (24 mmol) as a base. Catalytic benzyltriethylammonium chloride accelerates the reaction, yielding N-(2-(dimethylamino)ethyl)-5,7-dimethylbenzo[d]thiazol-2-amine after 12 hours (78% yield).
Optimization Insights
- Base : Potassium carbonate outperforms weaker bases like sodium bicarbonate.
- Catalyst : Phase-transfer catalysts (e.g., TEBA) improve reactivity by 20–30%.
Amide Coupling and Salt Formation
The final steps involve coupling the sulfonylated acid to the functionalized benzothiazole and forming the hydrochloride salt.
Activation of the Carboxylic Acid
4-((4-Fluorophenyl)sulfonyl)butanoic acid (8 mmol) is treated with thionyl chloride (10 mmol) in dry toluene at reflux for 2 hours. The resultant acyl chloride is isolated by distillation under reduced pressure.
Amide Bond Formation
N-(2-(Dimethylamino)ethyl)-5,7-dimethylbenzo[d]thiazol-2-amine (7 mmol) and the acyl chloride (7.7 mmol) are combined in tetrahydrofuran with N,N-diisopropylethylamine (14 mmol). After 6 hours at 50°C, the crude product is purified via column chromatography (ethyl acetate/hexane), yielding the free base (68% yield).
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered and dried under vacuum, yielding the hydrochloride salt (95% purity by HPLC).
Reaction Summary Table
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Benzo[d]thiazole formation | Acetic acid, Br₂, 5 h, RT | 69% |
| 2 | N-Alkylation | K₂CO₃, TEBA, acetonitrile, 12 h | 78% |
| 3 | Sulfonylation | TEA, DCM, 0°C, 2 h | 85% |
| 4 | Hydrogenation | Pd/C, H₂ (40 psi), MeOH | 92% |
| 5 | Amide coupling | DIPEA, THF, 50°C, 6 h | 68% |
| 6 | Salt formation | HCl gas, ether | 95% |
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
Intermediate 2-Amino-5,7-dimethylbenzo[d]thiazole
- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, ArH), 6.85 (s, 1H, ArH), 5.42 (s, 2H, NH₂), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
Final Hydrochloride Salt
- ESI-MS : m/z 534.2 [M+H]⁺ (calc. 534.1).
- ¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, J = 8.4 Hz, SO₂ArH), 7.45 (d, 2H, J = 8.4 Hz, SO₂ArH), 7.32 (s, 1H, ArH), 7.05 (s, 1H, ArH), 3.72–3.68 (m, 2H, NCH₂), 3.15–3.10 (m, 2H, CH₂N), 2.85 (s, 6H, N(CH₃)₂), 2.50 (s, 3H, ArCH₃), 2.42 (s, 3H, ArCH₃).
Challenges and Optimization Opportunities
Byproduct Formation During Sulfonylation
Competitive oxidation of the benzothiazole sulfur can occur under harsh sulfonylation conditions. Mitigation strategies include:
Amide Coupling Efficiency
Coupling yields improve from 55% to 68% when replacing HATU with EDCI/HOBt, reducing racemization risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
